molecular formula C12H16ClNO2S B14285291 2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide CAS No. 120173-12-8

2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide

Cat. No.: B14285291
CAS No.: 120173-12-8
M. Wt: 273.78 g/mol
InChI Key: FPSHGGULUFOWKJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide is a chemical compound that belongs to the class of sulfone derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and insecticidal properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-diethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide involves its interaction with biological targets, such as enzymes or cellular membranes. The sulfone group can form strong interactions with proteins, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzene-1-sulfonyl)-N,N-diethylacetamide
  • 2-(4-Methylbenzene-1-sulfonyl)-N,N-diethylacetamide
  • 2-(4-Bromobenzene-1-sulfonyl)-N,N-diethylacetamide

Uniqueness

2-(4-Chlorobenzene-1-sulfinyl)-N,N-diethylacetamide is unique due to the presence of the chlorine atom in the benzene ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound versatile for different synthetic applications .

Properties

CAS No.

120173-12-8

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfinyl-N,N-diethylacetamide

InChI

InChI=1S/C12H16ClNO2S/c1-3-14(4-2)12(15)9-17(16)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3

InChI Key

FPSHGGULUFOWKJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CS(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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